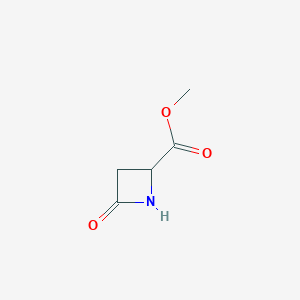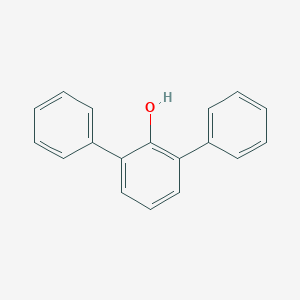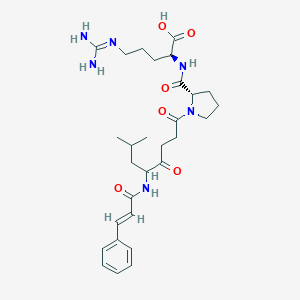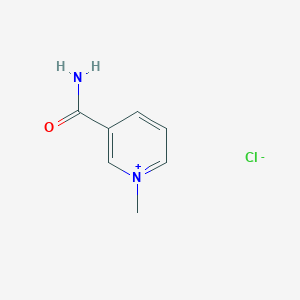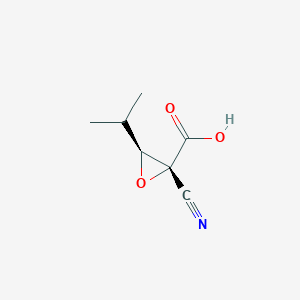
青阳参生根
描述
Qingyangshengenin, also known as NSC 379666 or compound 2, is a pregnane glycoside and a C21 steroidal aglycone . It is isolated from the root of Cynanchumot ophyllum, a plant in the Asclepiadaceae family . Qingyangshengenin has been found to have anti-cancer activity .
Molecular Structure Analysis
Qingyangshengenin has a molecular weight of 500.58 and a molecular formula of C28H36O8 . The SMILES representation of its structure isCC([C@]1(O)CC[C@]2(O)[C@]3(O)CC=C4CC@@HCC[C@]4(C)[C@@]3([H])CC@@HC=C5)=O)[C@]12C)=O . Physical And Chemical Properties Analysis
Qingyangshengenin is a solid substance with an off-white to light yellow color . It should be stored at 4°C, sealed, and away from moisture and light .科学研究应用
Antiepileptic Components
Qingyangshengenin has been studied for its potential as an antiepileptic component. A compartmental pharmacokinetic model of Qingyangshengenin components has been developed to understand its effects better .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of Qingyangshengenin have been a subject of research. Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body can help optimize its therapeutic use .
Traditional Chinese Medicine
Qingyangshengenin is found in the roots of Cynanchum auriculatum, a plant used in traditional Chinese medicine. The plant has been used for nourishing the kidney and liver, strengthening the bones and muscles, and regulating stomachache. It was often used for the treatment of dysentery and malaria .
Treatment of Functional Dyspepsia
Recent pharmacological studies have demonstrated the efficacy of Cynanchum auriculatum, which contains Qingyangshengenin, for treating functional dyspepsia .
Chemical Constituents of Cynanchum auriculatum
Qingyangshengenin is one of the major bioactive constituents of Cynanchum auriculatum. The chemical structures of Qingyangshengenin and related compounds were elucidated by analyses of physio-chemical properties and spectral data .
Isolation and Structural Elucidation
The isolation and structural elucidation of Qingyangshengenin from the roots of Cynanchum auriculatum have been reported. This research contributes to the understanding of the chemical constituents of the plant .
安全和危害
作用机制
Target of Action
Qingyangshengenin, a pregnane glycoside, is a C21 steroidal aglycone isolated from the root of Cynanchumot ophyllum (Asclepiadaceae) . The primary targets of Qingyangshengenin are the stomach and small intestine . Additionally, it has been found to cross the blood-brain barrier, indicating that the brain may be another target organ in the treatment of functional dyspepsia .
Mode of Action
It is known to have anti-cancer activity
Biochemical Pathways
Given its anti-cancer activity , it is likely that Qingyangshengenin interacts with pathways related to cell growth and proliferation
Pharmacokinetics
A compartmental pharmacokinetic model of Qingyangshengenin components has been developed . The area under the plasma concentration-time curve from time zero to time t (AUC 0-t) of Qingyangshengenin was found to be significantly higher in a pathological state compared to a normal state . This indicates that the bioavailability of Qingyangshengenin is improved in the pathological state .
Result of Action
The result of Qingyangshengenin’s action is its anti-cancer activity . .
Action Environment
The action of Qingyangshengenin is influenced by the physiological state of the organism. For example, the pharmacokinetics and tissue distribution characteristics of Qingyangshengenin are altered in the pathological state of functional dyspepsia . This suggests that environmental factors such as the physiological state can influence the action, efficacy, and stability of Qingyangshengenin.
属性
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O8/c1-16(29)26(33)12-13-28(35)25(26,3)22(36-23(32)17-4-6-19(30)7-5-17)15-21-24(2)10-9-20(31)14-18(24)8-11-27(21,28)34/h4-8,20-22,30-31,33-35H,9-15H2,1-3H3/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRGSWAJVVVYOW-ZCARJHNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=C(C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)C5=CC=C(C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cynanchagenin | |
CAS RN |
84745-94-8 | |
| Record name | Qingyangshengenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84745-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Qingyangshengenin and what is its molecular formula and weight?
A1: Qingyangshengenin is a C21 steroidal aglycone. Its structure consists of a pregnane skeleton with a hydroxyl group at C-3, a carbonyl group at C-20, and a p-hydroxybenzoyl group attached to the oxygen at C-12. [] This gives it the molecular formula C28H38O7 and a molecular weight of 486.59 g/mol. []
Q2: Where is Qingyangshengenin found in nature?
A2: Qingyangshengenin is primarily isolated from the roots of Cynanchum otophyllum Schneid., a plant commonly known as Qing Yang Shen. [] It has also been identified in the fruits of Xanthium sibiricum. []
Q3: What are the known pharmacological activities of Qingyangshengenin?
A3: While specific mechanisms of action remain under investigation, studies have indicated that Qingyangshengenin possesses anticonvulsant properties. [] Additionally, research suggests potential for anti-inflammatory activity through the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. []
Q4: How is Qingyangshengenin metabolized and excreted in the body?
A4: Research using a rat model suggests that Qingyangshengenin is primarily excreted through feces, with a cumulative excretion rate ranging from 0.32% in normal rats to 0.66% in rats with functional dyspepsia. [] This indicates potential metabolism into other compounds, although the specific metabolic pathways are yet to be fully elucidated.
Q5: Are there any known differences in the absorption of Qingyangshengenin between normal individuals and those with functional dyspepsia?
A5: Yes, studies using rat models have demonstrated differences in intestinal absorption characteristics of Qingyangshengenin between normal rats and those with functional dyspepsia. [, ] The presence of functional dyspepsia appears to influence both the absorption site and the rate of absorption within the small intestine. [, ]
Q6: What analytical techniques are commonly employed to identify and quantify Qingyangshengenin?
A6: Several techniques are used to study Qingyangshengenin. High-resolution electrospray ionization ion-trap time-of-flight tandem mass spectrometry (HR-ESI-IT-TOF-MSn) is used for structural characterization and fragmentation pattern analysis. [] UPLC-MS/MS is often employed for quantitative analysis, particularly in studies investigating absorption and excretion. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, aids in structure elucidation. []
Q7: Have there been any studies on the structure-activity relationship (SAR) of Qingyangshengenin?
A7: While dedicated SAR studies specifically focusing on Qingyangshengenin are limited in the provided literature, research on structurally related steroidal aglycones suggests that the presence and nature of substituents on the steroid skeleton significantly influence fragmentation patterns during mass spectrometry analysis. [] This highlights the potential importance of specific structural features for the biological activity of Qingyangshengenin and its analogues.
Q8: Are there any known concerns regarding the stability of Qingyangshengenin?
A9: While specific stability data for Qingyangshengenin is limited in the provided literature, research indicates that the absorption of certain components from Cynanchum auriculatum extract, which contains Qingyangshengenin, can be affected by factors like bile. [] This suggests potential for degradation or altered bioavailability under specific physiological conditions, highlighting the need for further investigation into its stability and formulation strategies to enhance its therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




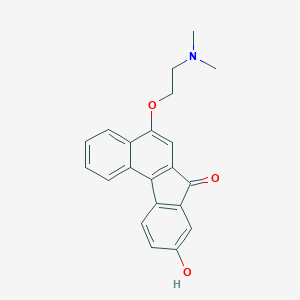

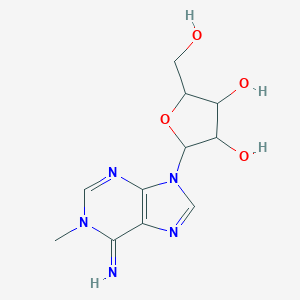
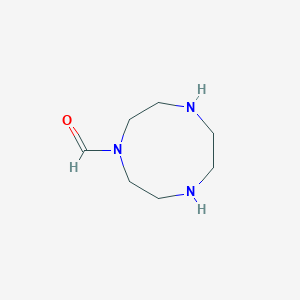
![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)
